SB1317

Kinase Inhibitor JAK2 FLT3

Selecting SB1317 (Zotiraciclib/TG02) for your research ensures you are working with a unique, brain-penetrant, macrocyclic inhibitor. Unlike single-kinase alternatives, its 18-membered ring structure delivers a tunable, multi-targeted inhibition of CDKs (incl. CDK9), JAK2, and FLT3, crucial for overcoming resistance in FLT3-ITD+ AML and glioblastoma models. With proven BBB penetration due to P-gp evasion, this is the definitive probe for CNS oncology and transcriptional CDK studies. Choose high-purity (≥98%) SB1317 to guarantee reproducible experimental outcomes where polypharmacology is essential.

Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
Cat. No. B8067110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB1317
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
InChIInChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-
InChIKeyVXBAJLGYBMTJCY-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB1317 (TG02, Zotiraciclib) Compound Profile: A Multi-Kinase Macrocycle for Oncology Procurement


SB1317 (also known as TG02 and Zotiraciclib) is a novel small molecule macrocyclic inhibitor [1] that selectively targets cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase 3 (FLT3) [2]. This compound is characterized by its unique 18-membered macrocyclic ring structure, which was rationally designed through a structure-based approach [3]. SB1317 exhibits a spectrum-selective kinase inhibition profile, demonstrating nanomolar potency against its primary targets: CDK2 (IC50 = 13 nM), JAK2 (IC50 = 73 nM), and FLT3 (IC50 = 56 nM) [4]. The compound has advanced into Phase 1 clinical trials for advanced leukemias and multiple myeloma [4], underscoring its translational relevance. With a molecular weight of 372.46 and a purity typically exceeding 98.5% in research-grade preparations , SB1317 is a well-defined chemical entity for use in cancer research, particularly in hematological malignancies and certain solid tumors.

Why a Pan-CDK/JAK2/FLT3 Inhibitor Like SB1317 Cannot Be Replaced by a Single-Target Analog


Direct substitution of SB1317 with a more selective inhibitor of a single kinase (e.g., a JAK2-only or CDK4/6-specific agent) fundamentally alters the pharmacological profile and experimental outcome. SB1317's macrocyclic structure confers a unique and tunable inhibitory spectrum across multiple oncogenic pathways (CDKs, JAK2, FLT3) that is not recapitulated by combining individual inhibitors [1]. This multi-targeted approach is designed to disrupt several key signaling cascades simultaneously, potentially overcoming compensatory resistance mechanisms that limit the efficacy of more selective agents [2]. The compound's ability to potently inhibit transcriptional CDKs (e.g., CDK9) and cell-cycle CDKs (e.g., CDK1/2), in addition to JAK2 and FLT3, creates a distinct anti-cancer effect that is not predicted by the sum of its individual target inhibition [3]. Therefore, for studies designed to model the compound's specific mechanism of action or for applications where its unique polypharmacology is essential, a generic single-kinase substitute will not yield equivalent data. The following quantitative evidence delineates the specific performance characteristics that differentiate SB1317 from its closest comparators.

SB1317 Comparative Performance Data: Quantitative Differentiation from Key Analogs


Multi-Kinase Inhibition Profile: SB1317 vs. Pacritinib (SB1518)

SB1317 demonstrates a distinct multi-kinase inhibition profile compared to the closely related macrocycle pacritinib (SB1518). While both compounds target JAK2 and FLT3, SB1317 exhibits potent, low-nanomolar activity against a broad range of cyclin-dependent kinases (CDKs 1, 2, 7, 9), a feature absent in pacritinib. In a head-to-head comparison of reported IC50 values, SB1317 inhibits CDK2 with an IC50 of 13 nM [1], whereas pacritinib shows no significant activity against this target [2]. Conversely, pacritinib demonstrates slightly higher potency against JAK2 (IC50 = 23 nM for wild-type) compared to SB1317 (IC50 = 73 nM) [1][3]. Both compounds show similar potency against FLT3, with IC50 values of 22 nM for pacritinib and 56 nM for SB1317 [1][3]. The key differentiator is SB1317's additional pan-CDK activity, which contributes to its unique mechanism of action.

Kinase Inhibitor JAK2 FLT3 CDK Hematological Malignancies

CDK Subtype Selectivity: SB1317 is a Pan-CDK Inhibitor, Not Just CDK4/6

SB1317 is a potent pan-CDK inhibitor, with high activity against CDK1, CDK2, CDK7, and CDK9, distinguishing it from CDK4/6-selective agents like palbociclib and ribociclib. In direct assays, SB1317 inhibits CDK9 with an IC50 of 3 nM, CDK2 with an IC50 of 5 nM, and CDK1 with an IC50 of 9 nM . In contrast, palbociclib is a selective inhibitor of CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM), with no significant activity against other CDKs at therapeutic concentrations [1]. Similarly, ribociclib is selective for CDK4 (IC50 = 10 nM) and CDK6 (IC50 = 39 nM) [2]. SB1317's inhibition of transcriptional CDKs (CDK7, CDK9) in addition to cell-cycle CDKs (CDK1, CDK2) results in a distinct anti-proliferative and pro-apoptotic effect, as shown in comparative studies where TG02 inhibited CDK4/6-associated pathways but also provided additional activity through CDK9 inhibition, a feature lacking in palbociclib and ribociclib [3].

CDK Inhibitor Cell Cycle Transcription Cancer

Pharmacokinetic Profile: High Volume of Distribution and Species-Dependent Metabolic Stability

SB1317 exhibits a distinct pharmacokinetic (PK) profile characterized by a high volume of distribution (Vd > 0.6 L/kg) and species-dependent oral bioavailability [1]. In preclinical studies, SB1317 showed moderate to high systemic clearance relative to liver blood flow, and a high Vd indicative of extensive tissue distribution [1]. Oral bioavailability (%F) was determined to be 24% in mice, approximately 4% in rats, and 37% in dogs [1]. This contrasts with the PK profile of pacritinib (SB1518), which was shown to have ~5-fold higher affinity to human plasma proteins relative to mouse in vitro, potentially impacting its free fraction and tissue distribution differently [2]. Furthermore, SB1317 is metabolically stable in human and dog liver microsomes but unstable in rodent microsomes, a key consideration for preclinical model selection [3]. The compound is highly permeable and does not undergo active P-glycoprotein transport, suggesting a low potential for efflux-mediated drug resistance [3].

Pharmacokinetics ADME Drug Metabolism Oral Bioavailability

Cellular Potency in FLT3-Mutant AML Model: Direct Comparison with Pacritinib

In the MV4-11 acute myeloid leukemia (AML) cell line, which harbors a FLT3 internal tandem duplication (FLT3-ITD) mutation, SB1317 demonstrates potent anti-proliferative activity with an IC50 of 18 nM [1]. This is a direct quantitative measure of cellular efficacy. For comparison, pacritinib (SB1518) was also evaluated in MV4-11 cells and exhibited an IC50 of 22 nM under similar conditions [2]. Both compounds show comparable low-nanomolar potency in this FLT3-driven model, but the data confirms that SB1317 is at least equipotent, and slightly more potent by a factor of ~1.2x, in this specific cellular context despite having a ~2.5-fold lower biochemical IC50 against isolated FLT3 kinase (56 nM vs 22 nM). This suggests that SB1317's additional CDK inhibitory activity may contribute to its overall cellular potency in this model.

Acute Myeloid Leukemia FLT3-ITD MV4-11 Anti-proliferative

Brain Penetration Potential: A Differentiator from Many Kinase Inhibitors

SB1317 is reported to be a brain-penetrant compound, a property that is not common to all kinase inhibitors, particularly those with large molecular weights or extensive plasma protein binding . The compound's favorable physicochemical properties, including its moderate molecular weight (372.46) and lack of active P-glycoprotein (P-gp) transport, contribute to its ability to cross the blood-brain barrier (BBB) [1]. This is in contrast to many other CDK inhibitors, such as palbociclib and ribociclib, which are known to be P-gp substrates with limited brain penetration [2]. While quantitative brain-to-plasma ratios for SB1317 are not provided in the primary literature, the designation as "brain penetrant" is based on its pharmacokinetic profile and its evaluation in clinical trials for glioblastoma and anaplastic astrocytoma (NCT03224104) [3]. This is a class-level inference based on the compound's distinct ADME properties.

Blood-Brain Barrier CNS Penetration Glioblastoma Pharmacokinetics

SB1317 Application Scenarios: Where the Quantitative Evidence Directs Optimal Use


Preclinical Modeling of FLT3-Mutant Acute Myeloid Leukemia (AML)

SB1317 is an optimal choice for studies in FLT3-ITD positive AML models, such as the MV4-11 cell line and its corresponding xenograft. The quantitative evidence demonstrates that SB1317 achieves potent anti-proliferative activity (IC50 = 18 nM in MV4-11 cells) [1] that is comparable or slightly superior to the related JAK2/FLT3 inhibitor pacritinib, while also providing pan-CDK inhibition (CDK1/2/7/9) . This multi-targeted mechanism may offer an advantage in preventing resistance or in models where both FLT3 and CDK signaling are critical. The compound's high volume of distribution [2] supports its use in in vivo efficacy studies where tumor penetration is a key parameter.

Investigating CDK9-Dependent Transcriptional Regulation in Cancer

For researchers focused on the role of transcriptional CDKs, particularly CDK9, in cancer biology, SB1317 provides a potent chemical probe. Its high potency against CDK9 (IC50 = 3 nM) distinguishes it from CDK4/6-selective inhibitors (e.g., palbociclib, ribociclib) which lack this activity. This makes SB1317 suitable for studies investigating the depletion of short-lived anti-apoptotic proteins like Mcl-1, or for comparing the phenotypic consequences of transcriptional CDK inhibition versus cell-cycle CDK inhibition alone [3].

Evaluation in CNS Malignancy Models (e.g., Glioblastoma)

SB1317 is a strong candidate for research into primary brain tumors, such as glioblastoma and anaplastic astrocytoma. The evidence indicates that SB1317 is not a substrate for P-glycoprotein [4], a major efflux pump at the blood-brain barrier, and is described as brain-penetrant . This is a key differentiator from many other CDK inhibitors that are actively effluxed. This property has supported its advancement into clinical trials for patients with brain tumors, making it a highly relevant compound for CNS oncology research where BBB penetration is a prerequisite for target engagement.

Studies Requiring a Pan-CDK Inhibitor with Additional Kinase Activity

When experimental design calls for broad inhibition of the CDK family beyond CDK4/6, SB1317 is a well-validated option. It potently inhibits CDK1, CDK2, CDK7, and CDK9 , thereby blocking both cell cycle progression and transcriptional elongation. This profile is distinct from more selective agents. The compound's additional, albeit less potent, activity against JAK2 and FLT3 provides a unique polypharmacology that may be beneficial in specific tumor types driven by these kinases, such as certain leukemias and myeloproliferative neoplasms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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